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molecular formula C20H28O4 B8565022 Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene CAS No. 27136-15-8

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene

Cat. No. B8565022
M. Wt: 332.4 g/mol
InChI Key: NZEWVJWONYBVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05702859

Procedure details

20 Parts of the first copolymer, 6 parts of a Fischer-Tropsch wax formed from natural gas (trade name: FT-100, supplied by Shell MDS (Malaysia) Sdn. Bhd.) and 100 parts of xylene were placed in a flask and dissolved. The inner atmosphere of the flask was replaced with nitrogen gas, and the mixture was heated up to the boiling point of xylene. While the mixture was stirred under the reflux of xylene, a mixture containing 77 parts of styrene, 3 parts of methyl methacrylate, 14 parts of n-butyl acrylate and 3.5 parts of benzoyl peroxide (polymerization initiator) were dropwise added over 2 hours to carry out a solution polymerization. After the addition was completed, the reaction mixture was aged for 1 hour with stirring under the reflux of xylene, to give a styrene/methyl methacrylate/n-butyl acrylate (to be sometimes referred to as styrene/MMA/BA hereinafter) copolymer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step One
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Reaction Step One
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Type
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Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH3:15])(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:16]([O:20][CH2:21][CH2:22][CH2:23][CH3:24])(=[O:19])[CH:17]=[CH2:18].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C1(C)C(C)=CC=CC=1>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH3:15])(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:16]([O:20][CH2:21][CH2:22][CH2:23][CH3:24])(=[O:19])[CH:17]=[CH2:18] |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
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Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Quantity
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Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
While the mixture was stirred under the
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a flask
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
were dropwise added over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a solution polymerization
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
with stirring under the

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C(C(=C)C)(=O)OC.C(C=C)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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